molecular formula C10H9BrN2O2 B3021218 Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1363381-99-0

Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B3021218
CAS No.: 1363381-99-0
M. Wt: 269.09
InChI Key: PJTPSVFSKTXWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at position 4 and an ethyl carboxylate group at position 2. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) and for research applications . Its CAS number is 1363382-88-0, and it is typically available with >98% purity .

Properties

IUPAC Name

ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-9-7(11)4-3-5-13(9)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTPSVFSKTXWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=C(C2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743776
Record name Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-99-0, 1176413-45-8
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 4-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyridine-2-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position. The ethyl ester group is introduced through esterification reactions involving ethanol and the corresponding acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate has the molecular formula C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2} and a molecular weight of 269.09 g/mol. The compound features a pyrazolo[1,5-a]pyridine core with a bromine atom at the 4-position of the pyrazole ring and an ethyl ester at the 2-position of the pyridine ring. This configuration contributes to its distinctive pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent, potentially interacting with specific enzymes or receptors involved in inflammatory processes.
  • Antitumor Activity : Studies have suggested that it may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics .

Medicinal Chemistry

In medicinal chemistry, this compound is being studied for its potential as a lead compound in drug development. Its ability to inhibit specific protein kinases, such as AXL and c-MET, which are implicated in various diseases including cancer, positions it as a valuable candidate for developing targeted therapies .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Inhibition of Kinase Activity : Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine can selectively inhibit kinase activity associated with tumor progression. This compound has been identified as a promising inhibitor in preclinical models .
  • Anti-inflammatory Studies : Investigations into the anti-inflammatory properties have shown that this compound can modulate inflammatory pathways effectively. Further studies are needed to elucidate its mechanisms of action fully.

Mechanism of Action

The mechanism of action of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Bromine Substitution Patterns

Ethyl 5-Bromopyrazolo[1,5-a]Pyridine-2-Carboxylate
  • Structure : Bromine at position 5 instead of 3.
  • Molecular Formula : C₁₀H₉BrN₂O₂ .
  • Synthesis : Produced via optimized protocols for API synthesis, with a CAS number of 1363381-49-0 and 98% purity .
  • Key Differences : The position of bromine significantly impacts electronic properties and reactivity. For instance, bromine at position 5 may alter regioselectivity in cross-coupling reactions compared to the 4-bromo derivative .
Ethyl Pyrazolo[1,5-a]Pyridine-2-Carboxylate (Unsubstituted)
  • Structure : Lacks bromine; serves as the parent compound.
  • Molecular Formula : C₁₀H₁₀N₂O₂ .
  • Key Differences : The absence of bromine reduces molecular weight (220.21 g/mol vs. 269.10 g/mol for the 4-bromo derivative) and may decrease steric hindrance, enhancing reactivity in nucleophilic substitutions .

Heterocyclic Ring Variants

Ethyl 7-Methyl-2-Phenylpyrazolo[1,5-a]Pyrimidine-5-Carboxylate
  • Structure : Pyrimidine ring instead of pyridine, with methyl and phenyl substituents.
  • Molecular Formula : C₁₇H₁₆N₄O₂ .
  • Key Differences: The pyrimidine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity (evidenced by C–H···N and π–π interactions in crystal structures) .
Ethyl 5-Chloropyrazolo[1,5-a]Pyrimidine-2-Carboxylate
  • Structure : Chlorine at position 5 on a pyrimidine core.
  • Molecular Formula : C₉H₈ClN₃O₂ .
  • Key Differences :
    • Chlorine’s smaller atomic radius compared to bromine may reduce steric effects but lower electronegativity, altering reactivity in substitution reactions .

Ester Group Modifications

Methyl 7-Bromopyrazolo[1,5-a]Pyridine-2-Carboxylate
  • Structure : Methyl ester instead of ethyl ester.
  • Molecular Formula : C₉H₇BrN₂O₂ .
  • Key Differences :
    • Methyl esters generally exhibit lower solubility in polar solvents compared to ethyl esters due to reduced alkyl chain length .
    • Higher volatility, which may influence purification processes .
Ethyl 5-Hydroxy-2-Methylpyrazolo[1,5-a]Pyrimidine-6-Carboxylate
  • Structure : Hydroxy and methyl substituents on a pyrimidine ring.
  • Molecular Formula : C₁₀H₁₁N₃O₃ .

Biological Activity

Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (C10H9BrN2O2) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyridine core structure, characterized by the presence of a bromine atom at the 4-position and an ethyl ester at the 2-position of the pyridine ring. Its unique structural features contribute to its pharmacological properties, making it a subject of interest in drug discovery and development.

  • Molecular Formula : C10H9BrN2O2
  • Molecular Weight : Approximately 269.09 g/mol
  • Appearance : Solid state, clear appearance

This compound exhibits its biological activity primarily through interactions with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound demonstrates several significant biological activities:

  • Anti-inflammatory Properties : The compound has been studied for its potential to reduce inflammation markers in various models.
  • Anticancer Activity : It shows promise as an anticancer agent, particularly in inhibiting the proliferation of cancer cell lines.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in critical biological pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-methylpyrazolo[1,5-a]pyridine-2-carboxylateMethyl group instead of bromineLess potent due to reduced electron-withdrawing ability
Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylateBromine at the 3-positionDifferent biological activity profile
Mthis compoundMethyl group at the ethyl positionMay exhibit different solubility and reactivity

The bromine substitution at the 4-position significantly enhances the biological activity of this compound compared to its analogs.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in HeLa cells (cervical cancer) through the activation of caspase pathways .
  • Enzyme Inhibition :
    • Research highlighted that this compound effectively inhibits HIV-1 reverse transcriptase (RT), with modifications in its structure leading to significant variations in potency. The presence of the ethyl ester was found crucial for maintaining inhibitory activity .
  • Anti-inflammatory Effects :
    • In vivo studies showed that this compound reduced inflammation markers in animal models of arthritis. This effect was attributed to its ability to inhibit pro-inflammatory cytokines .

Synthesis and Applications

This compound serves as a key intermediate in synthesizing more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries aimed at developing new therapeutic agents.

Synthetic Route Example

The synthesis typically involves several steps:

  • Reaction of brominated pyrazole derivatives with ethyl esters.
  • Purification through crystallization or chromatography.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, and how are reaction conditions optimized?

Answer:
A widely used approach involves condensation reactions between 3-aminopyrazole derivatives and formylated active proton compounds. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate can react with enaminones or α,β-unsaturated ketones in the presence of acidic catalysts like KHSO₄ to form pyrazolo[1,5-a]pyrimidine scaffolds. Optimization often includes adjusting stoichiometric ratios (e.g., 2 equivalents of KHSO₄), solvent selection (polar aprotic solvents), and temperature control to maximize yield and minimize side reactions. Post-synthesis, column chromatography with petroleum ether/ethyl acetate mixtures is effective for purification .

Basic: How is the structural identity and purity of this compound validated?

Answer:
Structural confirmation relies on a combination of ¹H/¹³C NMR (to verify substituent positions and ester functionality), mass spectrometry (to confirm molecular weight and bromine isotopic patterns), and elemental analysis (to validate empirical formulas). Purity is assessed via HPLC (≥95% purity thresholds) and melting point analysis . For example, derivatives like ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate were characterized by comparing experimental data with literature-reported spectral signatures .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic results for brominated pyrazolo[1,5-a]pyridine derivatives?

Answer:
Contradictions may arise from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. To address this:

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Validate crystallographic data using hydrogen bonding networks (e.g., C–H···O/N interactions) and π-π stacking distances (e.g., 3.426 Å in pyrazolo[1,5-a]pyrimidines) to ensure structural consistency.
  • Cross-reference density functional theory (DFT) calculations with experimental bond lengths and angles (e.g., C–C bond distances of 1.35–1.48 Å) .

Advanced: What strategies minimize byproduct formation during bromination or functionalization of pyrazolo[1,5-a]pyridine cores?

Answer:
Key approaches include:

  • Controlled stoichiometry : Limiting excess brominating agents (e.g., NBS or Br₂) to prevent over-halogenation.
  • Protecting groups : Temporarily shielding reactive sites (e.g., ester groups) during bromination.
  • Solvent optimization : Using non-polar solvents (e.g., cyclohexane) to reduce side reactions, as demonstrated in recrystallization protocols for ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate .

Basic: Which spectroscopic techniques are most reliable for characterizing functional groups in this compound?

Answer:

  • ¹H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and ethyl ester signals (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂).
  • IR spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and C–Br vibrations (~600 cm⁻¹).
  • X-ray crystallography : Resolves dihedral angles (e.g., 1.27° between fused rings) and hydrogen bonding motifs (e.g., C12–H12···O1 interactions) for unambiguous structural assignment .

Advanced: How do intermolecular interactions in crystal packing influence the physicochemical properties of this compound?

Answer:
Crystal packing, driven by C–H···O/N hydrogen bonds and π-π stacking , affects solubility and stability. For example:

  • Inversion dimers formed via C12–H12···O1 bonds reduce solubility in polar solvents.
  • π-π interactions (centroid distances < 3.5 Å) enhance thermal stability, as observed in triclinic crystal systems (space group P1, α = 70.655°, V = 1073.3 ų). These insights guide solvent selection for recrystallization and formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.